molecular formula C8H7ClFNO3 B8027982 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene

1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene

Cat. No.: B8027982
M. Wt: 219.60 g/mol
InChI Key: SOLLDMVWQKAJJN-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Adding the chloro and fluoro substituents through electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.

    Ethoxylation: Introducing the ethoxy group via nucleophilic substitution reactions, often using ethyl alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide for ethoxylation.

    Oxidation: Potassium permanganate for oxidizing the ethoxy group.

Major Products

    Reduction: 1-Chloro-2-ethoxy-3-fluoro-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-Chloro-2-carboxy-3-fluoro-4-nitrobenzene.

Scientific Research Applications

1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of aromatic compounds with biological systems.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can engage in electrophilic aromatic substitution reactions. The ethoxy group can undergo nucleophilic substitution, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluoro-3-nitrobenzene: Lacks the ethoxy group, making it less versatile in nucleophilic substitution reactions.

    1-Chloro-2-ethoxy-4-nitrobenzene: Lacks the fluoro group, affecting its reactivity in electrophilic aromatic substitution.

    1-Fluoro-2-ethoxy-3-nitrobenzene: Lacks the chloro group, altering its chemical properties and reactivity.

Uniqueness

1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-chloro-2-ethoxy-3-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3/c1-2-14-8-5(9)3-4-6(7(8)10)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLLDMVWQKAJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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